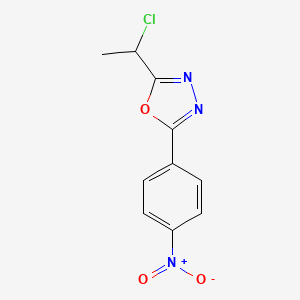

2-(1-Chloroethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

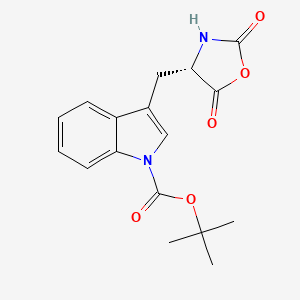

The compound “2-(1-Chloroethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole” is an organic compound containing a 1,3,4-oxadiazole ring, a chloroethyl group, and a 4-nitrophenyl group. The 1,3,4-oxadiazole ring is a five-membered aromatic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The chloroethyl group is an alkyl group consisting of two carbon atoms and a chlorine atom. The 4-nitrophenyl group consists of a phenyl ring (a six-membered aromatic ring of carbon atoms) with a nitro group (-NO2) attached to the fourth carbon .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, chloroformates are typically colorless, volatile liquids that degrade in moist air . The presence of the 4-nitrophenyl group could potentially make this compound a pale yellow color .Wissenschaftliche Forschungsanwendungen

Green Synthesis Approaches

The development of green synthesis methods for 1,3,4-oxadiazole derivatives, including compounds similar to 2-(1-Chloroethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, has been a focus of recent research. A notable study outlined an eco-friendly protocol for synthesizing 2-aryl-1,3,4-oxadiazoles using water as the reaction medium, highlighting the method's high yields, energy efficiency, and the elimination of catalysts, marking a significant step towards sustainable chemistry practices (Zhu et al., 2015).

Corrosion Inhibition

Research on the inhibitive effect of substituted oxadiazoles, including 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, on the corrosion of mild steel in hydrochloric acid has revealed that these compounds can significantly impact the corrosion process. Specifically, studies have demonstrated how these oxadiazoles interact with the steel surface to prevent corrosion, providing insights into their potential applications in corrosion protection technologies (Lagrenée et al., 2001).

Antimicrobial and Antibacterial Activities

The antimicrobial and antibacterial properties of 1,3,4-oxadiazole derivatives have been extensively investigated. Research has highlighted the synthesis and evaluation of these compounds, showing significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings underline the potential of 1,3,4-oxadiazole derivatives in developing new antibacterial agents (Jafari et al., 2017).

Anti-inflammatory and Analgesic Applications

The exploration of 1,3,4-oxadiazole derivatives for their anti-inflammatory and analgesic properties has led to the discovery of compounds with promising therapeutic potential. Studies focusing on the synthesis and evaluation of these derivatives have found significant activity, emphasizing their potential in developing non-ulcerogenic anti-inflammatory and analgesic medications (Bhandari et al., 2010).

Liquid Crystalline and Luminescent Properties

Research into the liquid crystalline and photoluminescent properties of 1,3,4-oxadiazole derivatives has revealed their potential in materials science. Studies have shown that these compounds can exhibit various mesophases and emit strong fluorescence, suggesting applications in displays, sensors, and other optoelectronic devices (Abboud et al., 2017).

Eigenschaften

IUPAC Name |

2-(1-chloroethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O3/c1-6(11)9-12-13-10(17-9)7-2-4-8(5-3-7)14(15)16/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVSJAATNOYXMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Chloroethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2655400.png)

![N-(4-phenylbutan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2655406.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2655410.png)

![2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2655412.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655413.png)

![N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655423.png)